

# Trodusquemine (MSI-1436): A Technical Guide to a Novel PTP1B Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ptp1B-IN-19*

Cat. No.: *B15574138*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways, making it a highly validated therapeutic target for type 2 diabetes and obesity.<sup>[1][2]</sup> The development of potent and selective PTP1B inhibitors, however, has been challenging. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Trodusquemine (MSI-1436), a naturally occurring, non-competitive allosteric inhibitor of PTP1B.<sup>[3][4]</sup> Trodusquemine was first isolated from the spiny dogfish (*Squalus acanthias*) and has demonstrated significant therapeutic potential in preclinical models of metabolic diseases.<sup>[3]</sup> This document details the key quantitative data, experimental protocols for in vitro and in vivo studies, and visual representations of its mechanism and development workflow to serve as a valuable resource for researchers in the field of metabolic drug discovery.

## Introduction to PTP1B as a Therapeutic Target

Protein tyrosine phosphorylation is a fundamental cellular signaling mechanism regulated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). PTP1B, a non-receptor PTP, plays a crucial role in attenuating insulin signaling by dephosphorylating the insulin receptor (IR) and its substrates (IRS-1/2).<sup>[2]</sup> It also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).

Consequently, inhibition of PTP1B is a promising strategy to enhance both insulin and leptin sensitivity, thereby addressing the core pathologies of type 2 diabetes and obesity.



[Click to download full resolution via product page](#)

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

## Discovery and Development of Trodusquemine (MSI-1436)

Trodusquemine was originally identified from liver extracts of the spiny dogfish (*Squalus acanthias*) during a search for novel antimicrobial compounds.<sup>[3]</sup> It is a naturally occurring aminosterol, structurally similar to squalamine. Further investigation revealed its potent and selective inhibitory activity against PTP1B.



[Click to download full resolution via product page](#)

Caption: Discovery workflow of Trodusquemine from a natural source.

## Quantitative Data

The following tables summarize the key quantitative data for Trodusquemine's activity and effects.

Table 1: In Vitro Inhibitory Activity

| Target                     | Assay Type | IC50        | Selectivity          | Reference |
|----------------------------|------------|-------------|----------------------|-----------|
| PTP1B                      | Enzymatic  | 1 $\mu$ M   | >200-fold vs. TC-PTP | [1][3]    |
| Dopamine Transporter       | Binding    | 0.4 $\mu$ M | -                    | [4]       |
| Norepinephrine Transporter | Binding    | 0.7 $\mu$ M | -                    | [4]       |

Table 2: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

| Parameter      | Treatment Group          | Result                            | p-value       | Reference |
|----------------|--------------------------|-----------------------------------|---------------|-----------|
| Body Weight    | Trodusquemine (10 mg/kg) | Significant reduction vs. vehicle | <0.05         | [1]       |
| Fat Mass       | Trodusquemine (10 mg/kg) | Significant reduction vs. vehicle | <0.05         | [5]       |
| Plasma Insulin | Trodusquemine (10 mg/kg) | Significantly lower vs. vehicle   | <0.05         | [1][5]    |
| Plasma Leptin  | Trodusquemine (10 mg/kg) | Significantly lower vs. vehicle   | <0.05         | [1]       |
| Food Intake    | Trodusquemine (10 mg/kg) | Suppressed vs. vehicle            | Not specified | [1]       |

Table 3: Pharmacokinetic Properties in Rodents

| Parameter              | Value                       | Reference           |
|------------------------|-----------------------------|---------------------|
| Half-life              | ~1 week                     | <a href="#">[1]</a> |
| Bioavailability (Oral) | Low (due to charged nature) | <a href="#">[1]</a> |
| Blood-Brain Barrier    | Penetrant                   | <a href="#">[1]</a> |

## Experimental Protocols

### PTP1B Enzymatic Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against PTP1B using a colorimetric substrate.

#### Materials:

- Recombinant human PTP1B enzyme
- p-Nitrophenyl phosphate (pNPP) as substrate
- Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
- Trodusquemine (or test compound)
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare serial dilutions of Trodusquemine in the assay buffer.
- In a 96-well plate, add 10 µL of each Trodusquemine dilution (or vehicle control) to respective wells.
- Add 80 µL of a solution containing the PTP1B enzyme in assay buffer to each well.

- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the enzymatic reaction by adding 10 µL of pNPP solution to each well.
- Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
- Calculate the reaction rate (V) for each concentration of the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC<sub>50</sub> value using non-linear regression analysis.

## Cell-Based Insulin Receptor Phosphorylation Assay (Western Blot)

This protocol outlines the procedure to assess the effect of Trodusquemine on insulin-stimulated insulin receptor phosphorylation in a cell-based model.

### Materials:

- HepG2 cells (or other insulin-responsive cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Trodusquemine
- Insulin
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% BSA in TBST)

- Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

**Procedure:**

- Seed HepG2 cells in 6-well plates and grow to 80-90% confluence.
- Serum-starve the cells for 4-6 hours.
- Pre-treat the cells with various concentrations of Trodusquemine or vehicle for 1 hour.
- Stimulate the cells with insulin (e.g., 100 nM) for 10 minutes.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using the BCA assay.
- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-IR overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the anti-total-IR antibody as a loading control.
- Quantify the band intensities and express the results as the ratio of phosphorylated IR to total IR.

## In Vivo Diet-Induced Obesity (DIO) Mouse Model

This protocol describes a typical study design to evaluate the efficacy of Trodusquemine in a diet-induced obesity mouse model.

### Animals and Diet:

- Male C57BL/6J mice (8-10 weeks old)
- High-fat diet (HFD; e.g., 60% kcal from fat)
- Standard chow diet

### Procedure:

- Acclimatize the mice for one week with free access to standard chow and water.
- Induce obesity by feeding the mice a high-fat diet for 8-12 weeks. A control group is maintained on a standard chow diet.
- After the induction period, randomize the obese mice into treatment groups (e.g., vehicle control, Trodusquemine 5 mg/kg, Trodusquemine 10 mg/kg).
- Administer Trodusquemine or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specified frequency (e.g., once daily or once weekly).
- Monitor body weight and food intake regularly throughout the treatment period.
- At the end of the study, perform metabolic assessments such as a glucose tolerance test (GTT) and insulin tolerance test (ITT).
- Collect blood samples for the analysis of plasma insulin, leptin, glucose, and lipid profiles.
- Harvest tissues (e.g., liver, adipose tissue, hypothalamus) for further analysis (e.g., Western blotting, gene expression).

### Glucose Tolerance Test (GTT) Protocol:

- Fast the mice for 6 hours.

- Measure the baseline blood glucose level ( $t=0$ ) from the tail vein.
- Administer a glucose solution (2 g/kg body weight) via oral gavage or i.p. injection.
- Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

## Signaling Pathway and Mechanism of Action

Trodusquemine acts as a non-competitive, allosteric inhibitor of PTP1B.<sup>[3]</sup> This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. This allosteric inhibition prevents the dephosphorylation of key signaling molecules in the insulin and leptin pathways.



[Click to download full resolution via product page](#)

Caption: Allosteric inhibition of PTP1B by Trodusquemine.

By inhibiting PTP1B, Trodusquemine leads to sustained phosphorylation and activation of the insulin and leptin receptors and their downstream signaling components. This results in enhanced glucose uptake and utilization, as well as increased satiety and energy expenditure.

## Conclusion

Trodusquemine (MSI-1436) represents a promising, naturally derived PTP1B inhibitor with a unique allosteric mechanism of action. Its efficacy in preclinical models of diabetes and obesity

highlights the therapeutic potential of targeting PTP1B. This technical guide provides a foundational resource for researchers and drug developers, offering key data and detailed methodologies to facilitate further investigation into Trodusquemine and the development of next-generation PTP1B inhibitors. While challenges such as oral bioavailability need to be addressed, the extensive preclinical data on Trodusquemine underscore the significant opportunity for PTP1B-targeted therapies in metabolic diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Trodusquemine - Wikipedia [en.wikipedia.org]
- 5. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR<sup>-/-</sup> mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Trodusquemine (MSI-1436): A Technical Guide to a Novel PTP1B Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15574138#ptp1b-in-19-discovery-and-development>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)